N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a pyrazine ring with a phenylpropenyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a phenylpropenyl halide under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE
- N-(3,5-DIMETHYLPHENYL)TETRADECANAMIDE
Uniqueness
N-(3,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazine ring with a phenylpropenyl group and a dimethylphenyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C22H27N3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H27N3S/c1-18-15-19(2)17-21(16-18)23-22(26)25-13-11-24(12-14-25)10-6-9-20-7-4-3-5-8-20/h3-9,15-17H,10-14H2,1-2H3,(H,23,26)/b9-6+ |
InChI Key |
PNQYZNKAXTWCMG-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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